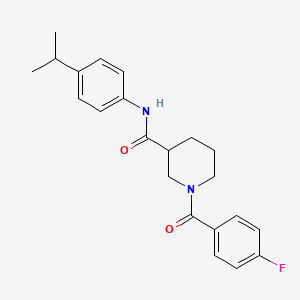![molecular formula C15H13NO3 B5917196 2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]](/img/structure/B5917196.png)
2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime] is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as Menadione 2-phenylacetoxime or MPKO. It is a derivative of vitamin K, which is an essential nutrient for blood coagulation. MPKO has been found to possess various biological activities, including antioxidant, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of MPKO is not fully understood. However, it has been suggested that MPKO may exert its biological activities by inducing oxidative stress in cells. This oxidative stress may lead to the activation of apoptosis, which is a process of programmed cell death. Additionally, MPKO has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
MPKO has been found to exhibit various biochemical and physiological effects. It has been shown to increase the level of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. MPKO has also been found to inhibit the activity of certain enzymes, including NADPH oxidase and cyclooxygenase-2 (COX-2). Additionally, MPKO has been found to modulate the expression of certain genes that are involved in cancer cell growth and proliferation.
实验室实验的优点和局限性
MPKO has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, it has been extensively studied for its potential applications in scientific research, and its biological activities are well characterized. However, there are also some limitations to using MPKO in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
未来方向
There are several future directions for MPKO research. One potential direction is to investigate its potential applications in cancer treatment. MPKO has been found to enhance the effectiveness of chemotherapy drugs in cancer treatment, and further studies could explore its potential as a standalone cancer treatment. Additionally, future research could investigate the mechanism of action of MPKO in more detail, which could lead to the development of more effective cancer treatments. Finally, future studies could investigate the potential applications of MPKO in other areas of scientific research, such as antimicrobial and antioxidant therapies.
合成方法
MPKO can be synthesized by reacting 2-methyl-1,4-benzoquinone with 2-phenylaceto-nitrile in the presence of sodium methoxide. The resulting product is then treated with hydroxylamine hydrochloride to form MPKO. The overall yield of this synthesis method is approximately 40%.
科学研究应用
MPKO has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antioxidant, anticancer, and antimicrobial properties. MPKO has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to enhance the effectiveness of chemotherapy drugs in cancer treatment.
属性
IUPAC Name |
[(Z)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11-9-13(17)7-8-14(11)16-19-15(18)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3/b16-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIYYHUDIBMBCD-PEZBUJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N/OC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime] | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5917114.png)
![8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917121.png)
![methyl {4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}acetate](/img/structure/B5917125.png)
![8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B5917129.png)

![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)

![2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917178.png)
![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
![2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5917188.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917210.png)
![4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917218.png)
![3-methyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5917225.png)
![6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5917233.png)